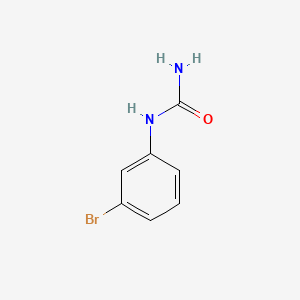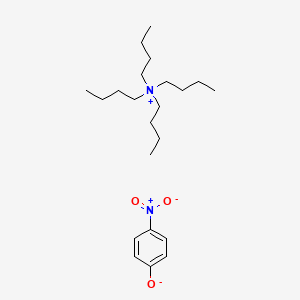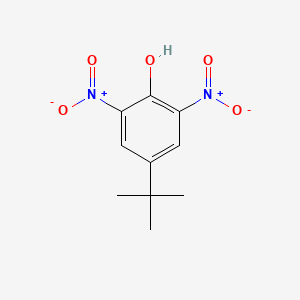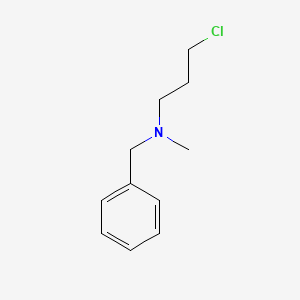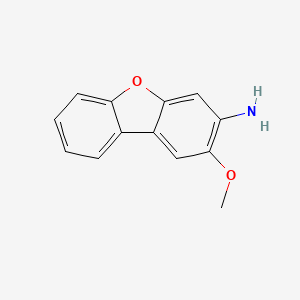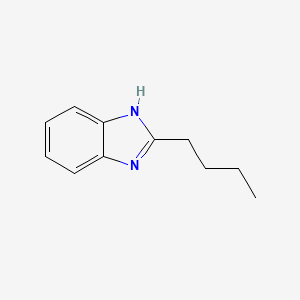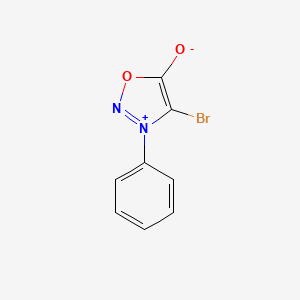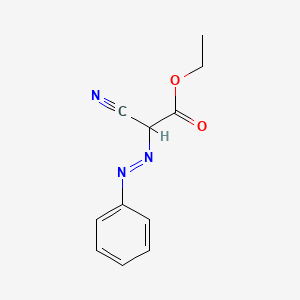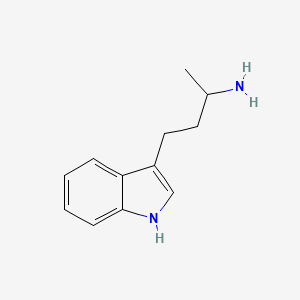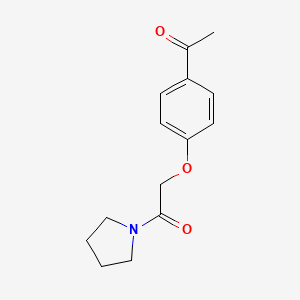
Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Acetophenone derivatives, including “Acetophenone, 4’-pyrrolidinylcarbonylmethoxy-”, primarily target plant pathogenic fungi . These fungi can cause significant losses to agricultural productions .
Mode of Action
The compound interacts with its targets by changing the permeability of the cell membrane of the fungi, affecting the growth of the hyphae, and ultimately causing their death .
Biochemical Pathways
It is known that the compound disrupts the normal functioning of the cell membrane, which is crucial for the survival and growth of fungi .
Result of Action
The primary result of the action of “Acetophenone, 4’-pyrrolidinylcarbonylmethoxy-” is the inhibition of the growth of plant pathogenic fungi, leading to their death . This makes the compound a potential candidate for the development of new pesticides .
Análisis Bioquímico
Biochemical Properties
Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is acetophenone oxygenase, which catalyzes the NADPH-dependent consumption of oxygen in the presence of acetophenone This interaction is crucial for the metabolism of acetophenone, 4’-pyrrolidinylcarbonylmethoxy- and its subsequent biochemical transformations
Cellular Effects
Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, acetophenone derivatives have been reported to exhibit cytotoxicity, antimicrobial, antimalarial, antioxidant, and antityrosinase activities . These effects suggest that Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may have similar impacts on cellular processes, potentially leading to changes in cell viability, proliferation, and differentiation.
Molecular Mechanism
The molecular mechanism of action of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with acetophenone oxygenase is a key aspect of its molecular mechanism . This enzyme catalyzes the oxidation of acetophenone, leading to the formation of various metabolites. Additionally, Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may inhibit or activate other enzymes involved in cellular signaling pathways, thereby modulating gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that acetophenone derivatives can exhibit varying degrees of stability and degradation depending on the experimental conditions Long-term exposure to Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may lead to alterations in cellular function, including changes in cell viability, proliferation, and differentiation
Dosage Effects in Animal Models
The effects of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- vary with different dosages in animal models. Studies have shown that acetophenone derivatives can exhibit threshold effects, with low doses potentially having beneficial effects and high doses leading to toxic or adverse effects . For instance, high doses of acetophenone derivatives have been associated with cytotoxicity and other adverse effects. It is essential to determine the optimal dosage of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- to maximize its therapeutic potential while minimizing its toxic effects.
Metabolic Pathways
Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- is involved in various metabolic pathways, including those catalyzed by acetophenone oxygenase This enzyme plays a crucial role in the oxidation of acetophenone, leading to the formation of various metabolites Additionally, Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may interact with other enzymes and cofactors involved in metabolic pathways, potentially affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments . Understanding the transport and distribution mechanisms of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- is essential for determining its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . These localization mechanisms are crucial for understanding the compound’s mode of action and its potential therapeutic applications.
Propiedades
IUPAC Name |
2-(4-acetylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-11(16)12-4-6-13(7-5-12)18-10-14(17)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYYBRCVBOHZBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194829 |
Source


|
| Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42018-32-6 |
Source


|
| Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042018326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
